四氨合铂(II)氯化物水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

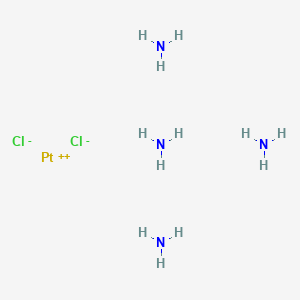

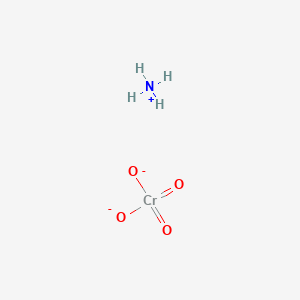

Tetraammineplatinum(II) chloride hydrate is a coordination complex of platinum (II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions . It is commonly used as a precursor to synthesize other platinum catalysts .

Synthesis Analysis

While specific synthesis methods for Tetraammineplatinum(II) chloride hydrate were not found in the search results, it is known to be used as a precursor in the synthesis of other platinum catalysts .Molecular Structure Analysis

The molecular structure of Tetraammineplatinum(II) chloride hydrate consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions .Chemical Reactions Analysis

Tetraammineplatinum(II) chloride hydrate acts as a noble metal catalyst and is primarily useful for homogeneous catalysis applications. It is used as a catalyst in hydrogenation, carbonylation, hydrosiliylation, hydroformylation, chiral catalysis reactions, and ruthenium dyes .Physical And Chemical Properties Analysis

Tetraammineplatinum(II) chloride hydrate has a molecular weight of 334.11 (anhydrous basis) and its degree of hydration is ≤1 . It is commonly used as a source of platinum .科学研究应用

Electrode Fabrication

Tetraammineplatinum(II) chloride hydrate: is utilized in the fabrication of platinum electrodes. These electrodes are critical components in various electrochemical devices, including sensors and fuel cells. For instance, it can be used to deposit a layer of Pt electrode on Nafion membranes . This application is vital for the development of high-performance energy conversion and storage systems.

Catalyst for VOC Decomposition

This compound serves as a coupling catalyst in electron beam technology for the decomposition of volatile organic compounds (VOCs) . By facilitating the breakdown of VOCs, it plays a significant role in environmental remediation efforts, particularly in reducing air pollution and mitigating health hazards associated with VOC exposure.

Preparation of Platinum Catalysts

The compound is a precursor for platinum catalysts, especially those supported on reduced graphite oxide (RGO) . These catalysts are integral to numerous chemical reactions, including hydrogenation and oxidation processes, which are pivotal in industrial chemistry.

作用机制

Target of Action

Tetraammineplatinum(II) chloride hydrate primarily targets DNA within cells. The platinum ion in the compound forms covalent bonds with the nitrogen atoms in the purine bases of DNA, particularly guanine. This interaction disrupts the DNA structure, inhibiting replication and transcription processes .

Mode of Action

Upon entering the cell, Tetraammineplatinum(II) chloride hydrate undergoes aquation, where the chloride ligands are replaced by water molecules. The activated platinum complex then binds to DNA, forming intra- and inter-strand crosslinks. These crosslinks prevent the DNA strands from separating, thereby blocking replication and transcription . This leads to cell cycle arrest and apoptosis (programmed cell death).

Biochemical Pathways

The formation of DNA crosslinks by Tetraammineplatinum(II) chloride hydrate activates several biochemical pathways. The most notable is the DNA damage response (DDR) pathway, which includes the activation of proteins such as p53, ATM, and ATR. These proteins initiate repair mechanisms or, if the damage is irreparable, trigger apoptosis . The compound also affects the cell cycle checkpoints, particularly the G2/M checkpoint, leading to cell cycle arrest.

Pharmacokinetics

The pharmacokinetics of Tetraammineplatinum(II) chloride hydrate involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body, with a preference for rapidly dividing cells. It is metabolized primarily in the liver, where it undergoes biotransformation to active and inactive metabolites. The compound and its metabolites are excreted mainly through the kidneys . The bioavailability and efficacy of the compound are influenced by its stability in the bloodstream and its ability to reach target cells.

Result of Action

The molecular and cellular effects of Tetraammineplatinum(II) chloride hydrate include the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis. This results in the reduction of tumor cell proliferation and the induction of cell death in cancerous tissues . The compound’s effectiveness is particularly noted in the treatment of various cancers, including ovarian, testicular, and bladder cancers.

安全和危害

属性

IUPAC Name |

azane;platinum(2+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCPSOMSJYAQSY-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[Cl-].[Cl-].[Pt+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12N4Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930438 |

Source

|

| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraamineplatinium (II) chloride | |

CAS RN |

13933-32-9 |

Source

|

| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in fabricating Platinum/carbon black (Pt/CB) materials?

A1: Tetraammineplatinum(II) chloride hydrate serves as the platinum precursor in the fabrication of Pt/CB powder. [] The compound, along with carbon black and ethyl cellulose, undergoes an ultrasonic treatment method. This process facilitates the reduction of platinum ions to metallic platinum nanoparticles, which are then dispersed on the carbon black support. This results in the formation of the desired Pt/CB composite material.

Q2: How does the drying temperature affect the properties of Pt/CB synthesized using Tetraammineplatinum(II) chloride hydrate?

A2: While the provided research abstract [] doesn't specify the exact impact of drying temperature on the final Pt/CB product, it does highlight it as a crucial factor influencing the synthesis. Drying temperature is known to affect the morphology, particle size distribution, and dispersion of platinum nanoparticles on the carbon black support. These factors directly influence the electrochemical properties and performance of the Pt/CB material, particularly its electrical conductivity, which is essential for applications like fuel cells and sensors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)